

HPLC analysis method for N-(3-chlorophenyl)-4-methoxybenzamide

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Compound of Interest

Compound Name: N-(3-chlorophenyl)-4-methoxybenzamide

CAS No.: 7465-93-2

Cat. No.: B1595374

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An Application Note and Protocol for the High-Performance Liquid Chromatography (HPLC) Analysis of **N-(3-chlorophenyl)-4-methoxybenzamide**

Abstract

This document provides a comprehensive guide for the quantitative analysis of **N-(3-chlorophenyl)-4-methoxybenzamide** using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with Photodiode Array (PDA) detection. The method detailed herein is designed for researchers, quality control analysts, and drug development professionals requiring a robust, accurate, and precise technique for the identification and quantification of this compound. The narrative explains the scientific rationale behind the selection of chromatographic parameters and includes a full protocol for method implementation and validation in accordance with International Council for Harmonisation (ICH) guidelines.

Principle of Separation and Method Rationale

The analytical method is built upon the principles of reversed-phase chromatography, the most widely used mode in HPLC.[1]

- **Analyte Characteristics:** **N-(3-chlorophenyl)-4-methoxybenzamide** is a moderately non-polar molecule, featuring two substituted phenyl rings and an amide linkage. This hydrophobicity makes it an ideal candidate for retention on a non-polar stationary phase.[2]
- **Stationary Phase Selection:** A C18 (octadecylsilane) stationary phase is selected for this method. C18 columns provide a strong hydrophobic surface that interacts effectively with the analyte, leading to predictable retention and excellent resolution. An end-capped C18 column is specified to minimize interactions between potentially acidic residual silanols on the silica backbone and the analyte, thereby ensuring superior peak symmetry.[3]
- **Mobile Phase Selection:** The mobile phase consists of a polar mixture of acetonitrile and water.[4] Acetonitrile is chosen as the organic modifier due to its low viscosity and UV transparency. The ratio of acetonitrile to water is optimized to achieve an ideal retention time and separation from potential impurities. The addition of 0.1% formic acid to the mobile phase serves to control the ionization state of silanols on the stationary phase, which sharpens the analyte peak and improves reproducibility.[5][6]
- **Detection Strategy:** A Photodiode Array (PDA) detector is employed for this analysis.[7][8] Unlike a standard single-wavelength UV detector, a PDA detector acquires absorbance data across a wide range of wavelengths simultaneously.[9][10] This capability is invaluable for:
 - **Method Development:** Precisely determining the wavelength of maximum absorbance (λ_{max}) for **N-(3-chlorophenyl)-4-methoxybenzamide** to ensure maximum sensitivity.
 - **Peak Purity Analysis:** Spectrally assessing the homogeneity of the chromatographic peak to confirm that it does not co-elute with impurities.[10]
 - **Compound Identification:** Confirming the identity of the analyte by comparing its UV spectrum against that of a certified reference standard.

Instrumentation, Materials, and Reagents

Instrumentation

- HPLC System equipped with a binary or quaternary pump, autosampler, column thermostat, and a Photodiode Array (PDA) detector.
- Analytical Balance (4-5 decimal places).
- pH Meter.
- Sonicator.
- Vortex Mixer.

Materials

- HPLC Column: Purospher® STAR RP-18 end-capped (250 mm x 4.6 mm, 5 µm particle size), or equivalent.[11]
- Volumetric flasks (Class A).
- Pipettes (Class A).
- Autosampler vials with caps and septa.
- Syringe filters (0.45 µm, PTFE or nylon).

Reagents and Standards

- **N-(3-chlorophenyl)-4-methoxybenzamide** Reference Standard (Purity ≥ 98%).
- Acetonitrile (HPLC Grade).
- Water (HPLC Grade or Milli-Q).
- Formic Acid (ACS Grade, ~99%).

Chromatographic Conditions

All quantitative data and operating parameters are summarized in the table below for clarity.

Parameter	Condition
HPLC Column	Purospher® STAR RP-18e (250 x 4.6 mm, 5 µm) or equivalent
Mobile Phase	Acetonitrile : Water : Formic Acid (65 : 35 : 0.1, v/v/v)
Flow Rate	1.0 mL/min
Column Temperature	30 °C
Injection Volume	10 µL
Detector	Photodiode Array (PDA)
Detection Wavelength	Monitor at λ_{max} (approx. 258 nm); also record data from 200-400 nm for peak purity
Run Time	10 minutes
Mode	Isocratic

Experimental Protocols

Mobile Phase Preparation

- Carefully measure 650 mL of HPLC-grade acetonitrile.
- Measure 350 mL of HPLC-grade water.
- Combine the acetonitrile and water in a 1 L glass reservoir.
- Add 1.0 mL of formic acid to the mixture.
- Mix thoroughly and degas for 15 minutes using sonication or vacuum filtration.

Standard Solution Preparation

- Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 25 mg of **N-(3-chlorophenyl)-4-methoxybenzamide** reference standard into a 25 mL volumetric flask. Dissolve and bring to volume with acetonitrile. Mix until fully dissolved.

- Working Standard Solutions: Prepare a series of working standards (e.g., 5, 10, 25, 50, 100 µg/mL) by performing serial dilutions of the Stock Standard Solution with the mobile phase. These will be used to construct the calibration curve.

Sample Preparation

- Accurately weigh the sample material containing **N-(3-chlorophenyl)-4-methoxybenzamide** to obtain a theoretical concentration of ~50 µg/mL upon final dilution.
- Transfer the weighed sample to an appropriate volumetric flask.
- Add approximately 70% of the flask volume with acetonitrile and sonicate for 10 minutes to ensure complete dissolution.
- Allow the solution to cool to room temperature, then dilute to the final volume with acetonitrile.
- If necessary, perform a further dilution with the mobile phase to bring the concentration within the linear range of the calibration curve.
- Filter the final solution through a 0.45 µm syringe filter into an HPLC vial before analysis.

HPLC Analysis Workflow

The overall workflow from sample preparation to final data analysis is illustrated below.



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Caption: Workflow for HPLC analysis of **N-(3-chlorophenyl)-4-methoxybenzamide**.

System Suitability and Method Validation

To ensure the trustworthiness and reliability of the analytical results, the HPLC system must meet predefined performance criteria before sample analysis, and the method itself must be validated according to ICH guidelines.^{[12][13][14]}

System Suitability Test (SST)

Before initiating any analysis, inject a working standard solution (e.g., 50 µg/mL) five consecutive times. The results must comply with the criteria in the table below.

SST Parameter	Acceptance Criteria	Rationale
Tailing Factor (Tf)	≤ 2.0	Ensures peak symmetry and absence of undesirable secondary interactions.
Theoretical Plates (N)	> 2000	Indicates high column efficiency and good separation power.
% RSD of Peak Area	$\leq 2.0\%$	Demonstrates the precision and stability of the injector and pumping system.
% RSD of Retention Time	$\leq 1.0\%$	Confirms the stability and consistency of the mobile phase flow rate.

Method Validation Protocol

The analytical method must be validated to demonstrate its suitability for its intended purpose.

[\[15\]](#)[\[16\]](#)

Validation Parameter	Protocol Summary	Acceptance Criteria
Specificity	Analyze a blank (mobile phase), a placebo (matrix without analyte), and a spiked sample. Assess for any interfering peaks at the retention time of the analyte.	No significant interference at the analyte's retention time. Peak purity index (from PDA) should be > 0.999.
Linearity & Range	Analyze at least five concentrations across the proposed range (e.g., 5-150 µg/mL). Plot a graph of peak area versus concentration and perform linear regression analysis.	Correlation coefficient (r^2) ≥ 0.999.
Accuracy	Perform a recovery study by spiking a placebo matrix with the analyte at three concentration levels (e.g., 80%, 100%, 120%) in triplicate.	Mean recovery should be within 98.0% to 102.0%.
Precision (Repeatability)	Analyze six replicate samples prepared at 100% of the target concentration on the same day, by the same analyst, on the same instrument.	Relative Standard Deviation (%RSD) should be ≤ 2.0%.
Precision (Intermediate)	Repeat the repeatability study on a different day, with a different analyst, or on a different instrument to assess long-term variability.	%RSD should be ≤ 2.0%.
Limit of Quantitation (LOQ)	Determine the lowest concentration that can be quantified with acceptable precision and accuracy.	%RSD at this concentration should be ≤ 10%.

	Typically established at a signal-to-noise ratio of 10:1.	
Limit of Detection (LOD)	Determine the lowest concentration that can be reliably detected. Typically established at a signal-to-noise ratio of 3:1.	The signal should be clearly distinguishable from the baseline noise.
Robustness	Intentionally vary critical method parameters (e.g., mobile phase composition $\pm 2\%$, column temperature $\pm 5^\circ\text{C}$, flow rate ± 0.1 mL/min) and assess the impact on the results.	The results should remain unaffected by small, deliberate changes, with SST criteria still being met.

Data Calculation

The concentration of **N-(3-chlorophenyl)-4-methoxybenzamide** in the sample is calculated using the calibration curve generated from the analysis of the working standards.

$$\text{Concentration } (\mu\text{g/mL}) = (\text{Sample Peak Area} - \text{y-intercept}) / \text{Slope}$$

Where the slope and y-intercept are derived from the linear regression of the standard calibration curve.

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